![molecular formula C16H10ClN3O5 B393505 2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 309926-41-8](/img/structure/B393505.png)

2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrano[4,3-b]pyran, a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in the field of organic chemistry due to their relevance in the development of pharmaceuticals and agrochemicals .

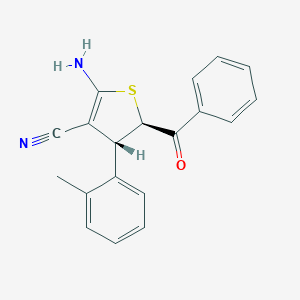

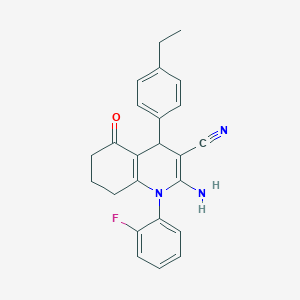

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrano[4,3-b]pyran core, with various substituents attached to it. These include an amino group, a chloro group, a nitrophenyl group, a methyl group, and a carbonitrile group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the amino group might participate in reactions with acids or electrophiles, while the carbonitrile group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar functional groups in its structure .Applications De Recherche Scientifique

Synthetic Strategies: Various methods, including multicomponent reactions (MCRs), have been employed to synthesize 2-amino-4H-pyran-3-carbonitriles. MCRs involving aldehydes, malononitrile, and β-ketoesters have proven useful for constructing this heterocyclic framework .

Biological Activities: These compounds exhibit a wide range of biological activities, making them promising targets for drug development. Examples include antiviral, anti-inflammatory, and anticancer properties. Researchers have synthesized analogs based on this core structure to explore their potential .

Antiviral Activity

- HIV Inhibition : Some derivatives of 2-amino-4H-pyran-3-carbonitriles have been screened for anti-HIV activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were evaluated against HIV-1 and HIV-2 strains .

Synthetic Methodologies

- Organocatalysis : While organocatalyzed synthetic strategies for chiral 2-amino-3-cyano-4H-chromene derivatives have been reviewed, a comprehensive summary specifically focusing on polysubstituted 2-amino-4H-pyran-3-carbonitriles remains lacking. Further exploration of synthetic methods is essential for expanding their applications .

Other Potential Applications

Mécanisme D'action

Target of Action

Similar compounds, such as polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to exhibit a wide range of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. It is known that these types of compounds can interact with various biological targets due to their orthogonal functional groups .

Biochemical Pathways

Similar compounds have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Similar compounds have been found to have diverse pharmacological properties .

Result of Action

Similar compounds have been found to have a wide range of interesting biological activities .

Action Environment

It is known that the synthesis of similar compounds can be influenced by the type of catalyst used in the reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O5/c1-7-4-12-14(16(21)24-7)13(9(6-18)15(19)25-12)8-2-3-10(17)11(5-8)20(22)23/h2-5,13H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURMXPOPZYMGQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole-](/img/structure/B393423.png)

![N-[(2E,5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B393424.png)

![2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B393425.png)

![N'-(3-phenyl-2-propenylidene)-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B393426.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-piperidinylmethyl)-N'-[1-(3-pyridinyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B393431.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B393433.png)

![N-(5-amino-1H-tetraazol-1-yl)-N-[3,5-diiodo-2-(2-propynyloxy)benzylidene]amine](/img/structure/B393434.png)

![5-Chloro-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B393442.png)

![ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-bromo-6-ethoxyphenoxy)acetate](/img/structure/B393446.png)